Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Description

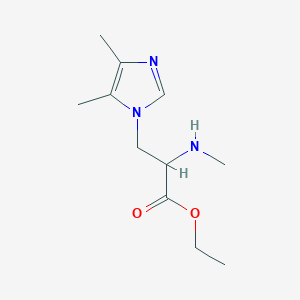

Ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic imidazole derivative characterized by a propanoate ester backbone substituted with a 4,5-dimethylimidazole ring and a methylamino group.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)6-14-7-13-8(2)9(14)3/h7,10,12H,5-6H2,1-4H3 |

InChI Key |

JYXKKEUODFYBBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=NC(=C1C)C)NC |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 234.25 g/mol

The presence of the imidazole ring and the methylamino group suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

This compound has shown various biological activities in preliminary studies:

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit significant antimicrobial properties. The compound's structure may enhance its ability to inhibit microbial growth.

- Anticancer Potential : Research has revealed that imidazole-containing compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound could inhibit cell proliferation in certain cancer cell lines.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound was tested against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results demonstrated that the compound exhibited notable activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

A case study focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., A549 lung carcinoma and MCF-7 breast cancer cells). The findings are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

The mechanism of action involved apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was evaluated alongside other known antimicrobial agents. The study concluded that this compound showed comparable efficacy to established antibiotics against certain strains, highlighting its potential as a novel therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Research

A comprehensive analysis was conducted on the cytotoxic effects of the compound across multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several imidazole-based molecules documented in the evidence. Key comparisons include:

Pharmacological and Analytical Data

- Radioligand Binding Assay : While the target compound’s binding data are absent, Compound 32 was evaluated using radioligand assays targeting angiotensin receptors, suggesting its structural framework may influence receptor affinity .

- Spectroscopic Characterization: Imidazole-propanoate derivatives (e.g., 10) are characterized by ESI-MS and $ ^1H $-NMR, with methyl ester protons resonating at δ 3.65 ppm and imidazole protons at δ 7.33–8.80 ppm . These data provide a benchmark for validating the target compound’s purity.

Substituent Effects on Bioactivity

- Methylamino Group: The methylamino substituent in the target compound may enhance solubility or mimic endogenous amines (e.g., histamine), a feature shared with sumatriptan-related compounds (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.